molecular formula C19H18N2O3S B223626 4-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one

4-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one

Cat. No. B223626
M. Wt: 354.4 g/mol
InChI Key: KHGQROBXIPLOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one, commonly known as BB-22, is a synthetic cannabinoid that belongs to the class of indole-3-carboxamides. It was first synthesized in 2012 by a team of researchers at the University of Southern Denmark. BB-22 has gained attention in the scientific community due to its potential therapeutic applications, as well as its use as a research chemical.

Mechanism Of Action

BB-22 is a synthetic cannabinoid that acts on the cannabinoid receptors in the body. Specifically, it binds to the CB1 and CB2 receptors, which are primarily located in the brain and immune system, respectively. By binding to these receptors, BB-22 can modulate a variety of physiological processes, including pain sensation, inflammation, and immune function.

Biochemical And Physiological Effects

BB-22 has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation in animal models of rheumatoid arthritis, and to reduce pain in animal models of neuropathic pain. Additionally, BB-22 has been found to modulate immune function, and may have potential as an immunomodulatory agent.

Advantages And Limitations For Lab Experiments

BB-22 has several advantages as a research chemical. It is relatively easy to synthesize, and is stable under a variety of conditions. Additionally, it has been well-characterized in terms of its chemical and physical properties, making it a useful tool for researchers. However, like all research chemicals, BB-22 has limitations. Its effects on the human body are not well understood, and its potential side effects are not well characterized.

Future Directions

There are several potential future directions for research on BB-22. One area of interest is its potential as a therapeutic agent for inflammatory diseases and pain. Further studies are needed to fully characterize its effects in these areas. Additionally, BB-22 may have potential as an immunomodulatory agent, and further studies are needed to explore this possibility. Finally, BB-22 may have potential as a tool for understanding the endocannabinoid system, and further studies are needed to fully characterize its effects on this system.

Synthesis Methods

BB-22 can be synthesized using a multi-step process that involves the reaction of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one with 4-(bromomethyl)-1H-benzimidazole in the presence of a base such as potassium carbonate. The resulting product is then treated with thioacetamide to obtain the final compound.

Scientific Research Applications

BB-22 has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, BB-22 has been found to have analgesic properties and may be useful in the treatment of pain.

properties

Product Name

4-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one

InChI

InChI=1S/C19H18N2O3S/c22-16(13-7-8-17-18(12-13)24-10-9-23-17)6-3-11-25-19-20-14-4-1-2-5-15(14)21-19/h1-2,4-5,7-8,12H,3,6,9-11H2,(H,20,21)

InChI Key

KHGQROBXIPLOHN-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CCCSC3=NC4=CC=CC=C4N3

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CCCSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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